5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid
Overview
Description
The compound “5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid” is likely a fluorinated organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoropropyl group attached to the oxazole ring indicates the presence of a three-carbon chain with three fluorine atoms attached to the terminal carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxazole ring with a trifluoropropyl group attached at the 5-position and a carboxylic acid group attached at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoropropyl group would likely make the compound more lipophilic, while the carboxylic acid group could allow for hydrogen bonding .Scientific Research Applications
Synthesis of α-Trifluoromethyl α-Amino Acids :
- Application : The compound 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid has applications in the synthesis of α-trifluoromethyl α-amino acids. These amino acids have aromatic and heteroaromatic side chains. The synthesis involves a key step of 1,3-shift of a benzyl group and shows that 5-fluoro-4-trifluoromethyloxazole is a synthetic equivalent to Tfm-Gly. This demonstrates the compound's utility in creating fluorinated amino acids with potential applications in pharmaceuticals and material science (Burger et al., 2006).
Preparation of Triazole-Based Scaffolds :
- Application : The compound has relevance in the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule significant for creating peptidomimetics or biologically active compounds based on the triazole scaffold. The chemistry of this compound can be affected by the Dimroth rearrangement, thus illustrating the compound's potential in developing structurally complex and biologically relevant molecules (Ferrini et al., 2015).
Synthesis of Heterocyclic Compounds :
- Application : The compound is involved in the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl-substituted heterocyclic compounds. This demonstrates its importance in the synthesis of various heterocyclic compounds with potential applications in organic chemistry and pharmaceuticals (Shi et al., 1991).
Activated Carboxylates from Photooxygenation :
- Application : The compound has a role in forming activated carboxylates from the photooxygenation of oxazoles. This method can be used for synthesizing macrolides, including recifeiolide and curvularin, showing its potential in the synthesis of complex organic molecules with pharmacological interest (Wasserman et al., 1981).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3,3,3-trifluoropropyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-5(6(12)13)11-3-14-4/h3H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNXJFAWVEXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)CCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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